2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
CAS No.: 1477478-65-1
Cat. No.: VC6682310
Molecular Formula: C14H10FNO
Molecular Weight: 227.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1477478-65-1 |
|---|---|
| Molecular Formula | C14H10FNO |
| Molecular Weight | 227.238 |
| IUPAC Name | 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile |
| Standard InChI | InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2 |
| Standard InChI Key | XBCYVLVMHBZDBJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile, reflects its biphenyl structure:
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A benzonitrile core (C6H4CN) substituted at the 2-position with fluorine.
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A second phenyl ring at the 4-position, bearing a hydroxymethyl (-CH2OH) group at its 3-position.
The molecular formula is C14H10FNO, with a molecular weight of 227.23 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1477478-65-1 | ECHA |
| SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO | PubChem |
| InChI Key | XBCYVLVMHBZDBJ-UHFFFAOYSA-N | PubChem |
| Molecular Weight | 227.23 g/mol | PubChem |
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability are scarce, predictions based on structural analogs suggest:
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Moderate hydrophilicity due to the hydroxymethyl group, enabling partial aqueous solubility.
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Electrophilic reactivity at the nitrile and fluorine sites, common in fluorobenzenes .
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Hydrogen-bonding capacity via the -CH2OH group, influencing crystallinity and intermolecular interactions .
Synthesis and Reactivity
Synthetic Routes
Although detailed protocols are proprietary, retro-synthetic analysis suggests feasible pathways:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 2-fluoro-4-bromobenzonitrile and 3-(hydroxymethyl)phenylboronic acid could yield the biphenyl framework.
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Protection-Deprotection Strategies: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) during synthesis to prevent side reactions .
Functional Group Reactivity
The compound’s three reactive centers enable diverse transformations:
Nitrile Group
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Reduction: Catalytic hydrogenation (H2/Pd) converts the nitrile to a primary amine (-CH2NH2) .
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Hydrolysis: Strong acids or bases can hydrolyze the nitrile to a carboxylic acid (-COOH).
Hydroxymethyl Group
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Oxidation: MnO2 or KMnO4 oxidizes -CH2OH to a ketone (-CO-) or carboxylic acid .
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Esterification: Reacts with acyl chlorides (e.g., AcCl) to form esters (-CH2OAc).
Fluorine Substituent
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Nucleophilic Aromatic Substitution: Electron-deficient aryl fluorides undergo substitution with amines or thiols under basic conditions.
Biological Activity and Mechanisms
Enzymatic Interactions
While direct studies are lacking, analogous compounds exhibit:
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CYP450 Modulation: Fluorobenzenes inhibit cytochrome P450 enzymes, altering drug metabolism .
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Antioxidant Effects: Hydroxymethyl groups scavenge free radicals in vitro.
Toxicity Considerations
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Cyanide Release Risk: Nitrile hydrolysis under physiological conditions could release toxic HCN.
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Metabolic Stability: Fluorine retards oxidative metabolism, potentially increasing half-life .
Comparison with Structural Analogs
3-Fluoro-4-hydroxymethylbenzonitrile (CAS 219873-06-0)
This positional isomer lacks the biphenyl structure but shares functional groups:
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (CID 70699805)
The trifluoromethyl group enhances lipophilicity but complicates synthesis due to steric effects .
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, and toxicity in model organisms.
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Catalytic Applications: Explore use as a ligand in transition-metal catalysis.
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Polymer Chemistry: Incorporate into high-performance polymers for optoelectronic devices.
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